
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a propanol group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with an appropriate propanol derivative. One common method involves the alkylation of 4,5-dimethyl-1H-1,2,4-triazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanal or 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Industry: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens.
Antimicrobial Activity: The compound can disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A similar compound with a triazole ring but lacking the propanol group.
1,2,4-Triazole: The parent compound of the triazole family, which lacks the methyl and propanol substituents.
3-Methyl-1H-1,2,4-triazole: A triazole derivative with a single methyl group.
Uniqueness
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol is unique due to the presence of both the dimethyl-substituted triazole ring and the propanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H13N3O |
|---|---|
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-6-8-9-7(10(6)2)4-3-5-11/h11H,3-5H2,1-2H3 |
InChI-Schlüssel |
UCGWICLZTKMEBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


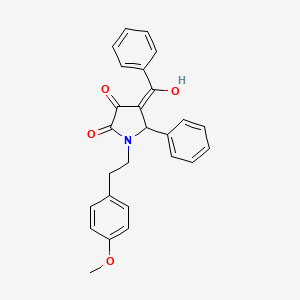
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13036217.png)

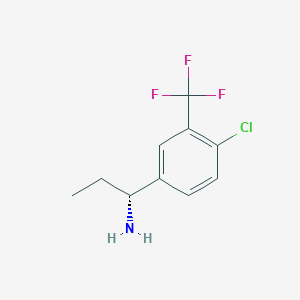
![(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)
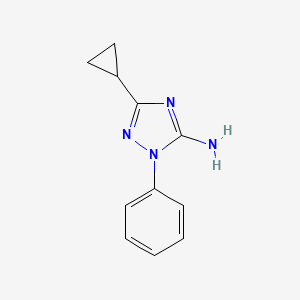
![(1S,3S,4S)-2-((2-Naphthoyl)-L-valyl)-4-hydroxy-N-((3S)-2-hydroxy-5-oxotetrahydrofuran-3-YL)-2-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B13036233.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
![(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13036254.png)
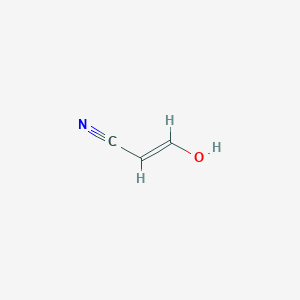
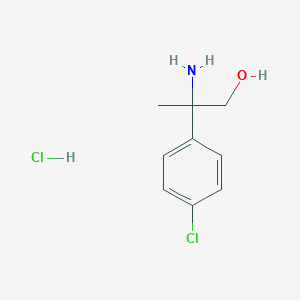
![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)
